6α-Hydroxygliclazide is a derivative of gliclazide, which is an oral hypoglycemic agent belonging to the sulfonylurea class of medications. This compound is primarily used in the management of type 2 diabetes mellitus by stimulating insulin secretion from pancreatic beta cells. The hydroxyl group at the 6α position differentiates it from its parent compound, potentially influencing its pharmacological properties and therapeutic efficacy.
Gliclazide, the parent compound of 6α-Hydroxygliclazide, is synthesized from 1,3-benzothiazole and other intermediates through a series of chemical reactions. The specific synthesis of 6α-Hydroxygliclazide can be achieved through hydroxylation processes involving various reagents and conditions.
6α-Hydroxygliclazide is classified as a sulfonylurea derivative. Sulfonylureas are known for their ability to lower blood glucose levels by promoting insulin secretion and enhancing insulin sensitivity in peripheral tissues.
The synthesis of 6α-Hydroxygliclazide can be accomplished through hydroxylation of gliclazide using different reagents. Common methods include:
The molecular formula of 6α-Hydroxygliclazide is C15H18N3O3S, with a molecular weight of approximately 318.39 g/mol. Its structure includes a benzothiazole ring, a sulfonamide group, and a hydroxyl group at the 6α position.
6α-Hydroxygliclazide can undergo various chemical reactions typical for sulfonylureas:
The mechanism of action for 6α-Hydroxygliclazide involves several pathways:
6α-Hydroxygliclazide has several applications in scientific research:
The systematic IUPAC name for 6α-hydroxygliclazide is 1-((3aR,6S,6aR)-6-hydroxyhexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-(4-methylphenyl)sulfonylurea. This nomenclature reflects:
Table 1: Atomic Composition of 6α-Hydroxygliclazide
Element | Count | Molecular Weight Contribution (g/mol) |
---|---|---|
Carbon (C) | 15 | 180.16 |
Hydrogen (H) | 21 | 21.17 |
Nitrogen (N) | 3 | 42.04 |
Oxygen (O) | 4 | 64.00 |
Sulfur (S) | 1 | 32.06 |
Total | - | 339.43 |
The 6α-hydroxyl group exhibits defined stereochemistry:
Key structural differences among gliclazide and its metabolites include:
Table 2: Structural Comparison of Gliclazide and Major Metabolites
Compound | Site of Hydroxylation | Molecular Formula | Key Structural Features |
---|---|---|---|
Gliclazide | None | C₁₅H₂₁N₃O₃S | Unmodified azabicyclooctane; p-tolyl group |
6α-Hydroxygliclazide | C6 (α-configuration) | C₁₅H₂₁N₃O₄S | 6α-OH on bicyclic ring; H-bond donor capacity |
7β-Hydroxygliclazide | C7 (β-configuration) | C₁₅H₂₁N₃O₄S | 7β-OH; axial orientation; weaker H-bonding capability |
Hydroxymethylgliclazide | Tolyl‑CH₂OH | C₁₅H₂₁N₃O₄S | ‑CH₃ → ‑CH₂OH oxidation; no ring modification |
X-ray Diffraction (XRD):
Nuclear Magnetic Resonance (NMR):Table 3: Key ¹H and ¹³C NMR Assignments (400 MHz, CDCl₃) [3] [6]
Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
---|---|---|---|
¹H | 4.09–4.19 | dd, J = 16 Hz | H-6α |
¹H | 3.82 | m | H-3a |
¹H | 7.75 | d | Tolyl ortho-H |
¹³C | 72.8 | - | C6 (hydroxylated carbon) |
¹³C | 154.2 | - | Urea carbonyl (C=O) |
¹³C | 134.9 | - | Tolyl ipso-C |
Fourier-Transform Infrared (FTIR) Spectroscopy:
Mass Spectrometry:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: